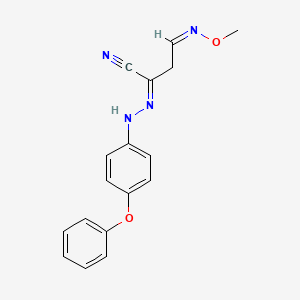![molecular formula C9H10F4N2 B13051707 (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF₃SO₂Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents is crucial for industrial applications. For example, the use of CF₃SO₂Na as a trifluoromethylation reagent is preferred due to its low toxicity and ease of handling .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and fluoro-substituted aromatic compounds. Examples include:
- 5-Trifluoromethyl-1,2,3-triazoles
- 5-Trifluoromethyl-1,2,4-triazoles
- 3-Trifluoromethyl-1,2,4-triazoles
Uniqueness
The uniqueness of (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine lies in its specific combination of trifluoromethyl and fluoro groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m1/s1 |
InChI Key |
FWFMYGKUYQPYCO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)

![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)




![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)
